molecular formula C16H17N3O3S2 B14991916 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14991916
M. Wt: 363.5 g/mol
InChI Key: JHVMWWXUCLGHET-UHFFFAOYSA-N
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Description

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a benzofuran ring substituted with a methoxy group, and a thiadiazole ring substituted with a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran ring, followed by the introduction of the methoxy group. The thiadiazole ring is then synthesized separately and coupled with the benzofuran derivative through an acetamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzofuran derivative, while reduction of the acetamide linkage can produce an amine-substituted compound .

Scientific Research Applications

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiadiazole rings are known to interact with enzymes and receptors, modulating their activity. The methoxy and propylsulfanyl groups can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of the benzofuran and thiadiazole rings, along with the methoxy and propylsulfanyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C16H17N3O3S2

Molecular Weight

363.5 g/mol

IUPAC Name

2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N3O3S2/c1-3-6-23-16-19-18-15(24-16)17-14(20)7-10-9-22-13-5-4-11(21-2)8-12(10)13/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,18,20)

InChI Key

JHVMWWXUCLGHET-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)OC

Origin of Product

United States

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